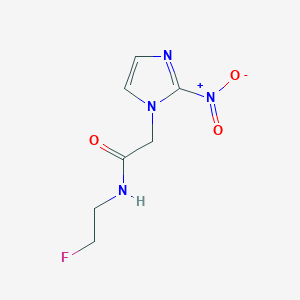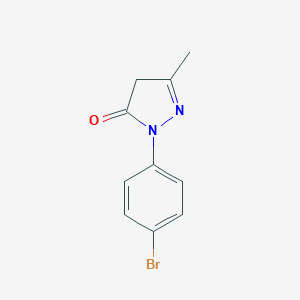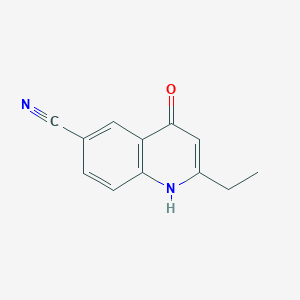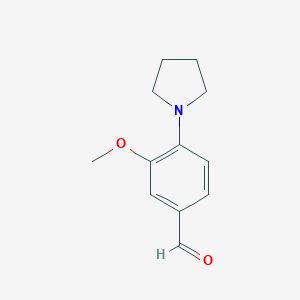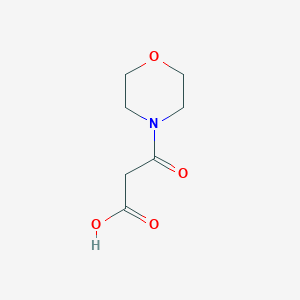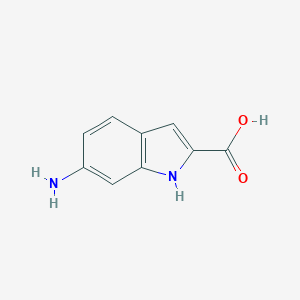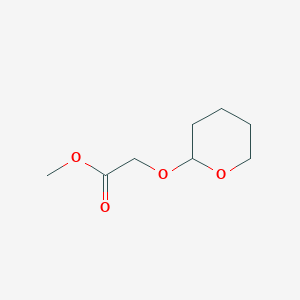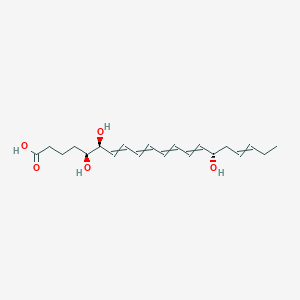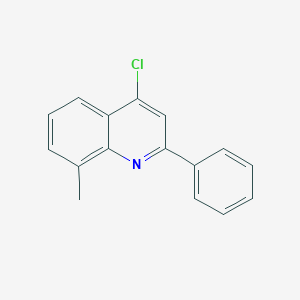
4-Chloro-8-methyl-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-8-methyl-2-phenylquinoline, also known as CMQ, is a quinoline derivative that has gained attention in recent years due to its potential biological and pharmacological properties. The compound has been studied extensively for its use in scientific research and has shown promising results in various fields.
Mécanisme D'action
The exact mechanism of action of 4-Chloro-8-methyl-2-phenylquinoline is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in disease processes. It has also been suggested that 4-Chloro-8-methyl-2-phenylquinoline may act by inducing apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
4-Chloro-8-methyl-2-phenylquinoline has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. The compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Chloro-8-methyl-2-phenylquinoline in lab experiments is its relatively low cost and easy availability. The compound is also stable and can be stored for long periods of time. However, one limitation of using 4-Chloro-8-methyl-2-phenylquinoline is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied in vivo, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 4-Chloro-8-methyl-2-phenylquinoline. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the study of 4-Chloro-8-methyl-2-phenylquinoline in vivo, which can provide a better understanding of its pharmacological properties. Additionally, further research is needed to explore the potential applications of 4-Chloro-8-methyl-2-phenylquinoline in the treatment of various diseases, including cancer and infectious diseases.
Méthodes De Synthèse
The synthesis of 4-Chloro-8-methyl-2-phenylquinoline involves the reaction of 4-chloro-8-methylquinoline with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
4-Chloro-8-methyl-2-phenylquinoline has been studied extensively for its potential application in various scientific research fields. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been used in studies related to Alzheimer's disease, Parkinson's disease, and other neurological disorders. It has also been studied for its potential use in the treatment of tuberculosis and other infectious diseases.
Propriétés
Numéro CAS |
116689-94-2 |
|---|---|
Nom du produit |
4-Chloro-8-methyl-2-phenylquinoline |
Formule moléculaire |
C16H12ClN |
Poids moléculaire |
253.72 g/mol |
Nom IUPAC |
4-chloro-8-methyl-2-phenylquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-6-5-9-13-14(17)10-15(18-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3 |
Clé InChI |
QDOISYCRPVREIV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Cl |
SMILES canonique |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Cl |
Synonymes |
4-Chloro-8-methyl-2-phenylquinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methoxyphenyl)amino]acetohydrazide](/img/structure/B176345.png)
